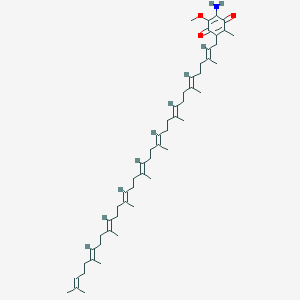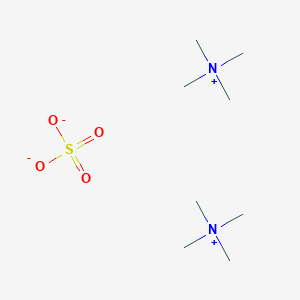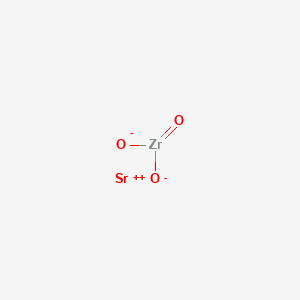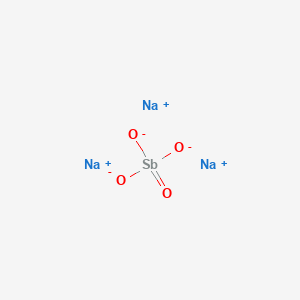
Hyponitrous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyponitrous acid, also known as nitroxyl or HNO, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a one-electron reduction product of nitric oxide (NO) and possesses unique chemical and biological properties that make it an attractive target for research. In
Mecanismo De Acción
The mechanism of action of hyponitrous acid is not well understood, but it is believed to act through a variety of pathways, including the modulation of protein function via S-nitrosylation, the inhibition of mitochondrial complex I, and the activation of potassium channels. It has also been shown to stimulate the formation of cGMP, a signaling molecule that plays a role in vasodilation and smooth muscle relaxation.
Efectos Bioquímicos Y Fisiológicos
Hyponitrous acid has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress and inflammation, the regulation of mitochondrial function, and the improvement of energy metabolism. It has also been shown to have a vasodilatory effect, which may have implications for the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using hyponitrous acid in lab experiments is its ability to act as a selective NO donor, which allows for the controlled release of NO in a specific location or at a specific time. Additionally, hyponitrous acid is relatively stable and can be stored for short periods of time, making it easier to handle than other NO donors. However, one of the main limitations of using hyponitrous acid is its instability and tendency to disproportionate into NO and N2O, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on hyponitrous acid, including the development of more stable and selective NO donors, the exploration of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of hyponitrous acid in combination with other therapies, such as chemotherapy or radiation therapy, may have synergistic effects and improve treatment outcomes.
Métodos De Síntesis
Hyponitrous acid can be synthesized through several methods, including the reaction of nitrite (NO2-) with hydroxylamine (NH2OH) or the reduction of nitrite with dithionite (S2O4^2-) in the presence of acid. Another method involves the reaction of NO with hydrogen peroxide (H2O2) in the presence of acid. The synthesis of hyponitrous acid is challenging due to its instability and tendency to disproportionate into NO and nitrous oxide (N2O), which requires careful handling and storage.
Aplicaciones Científicas De Investigación
Hyponitrous acid has shown promising results in various scientific research applications, including cardiovascular disease, cancer, and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation, two key factors in many diseases. Additionally, hyponitrous acid has been studied for its ability to modulate mitochondrial function and improve energy metabolism, which may have implications for the treatment of metabolic disorders.
Propiedades
Número CAS |
14448-38-5 |
|---|---|
Nombre del producto |
Hyponitrous acid |
Fórmula molecular |
H2N2O2 |
Peso molecular |
62.028 g/mol |
Nombre IUPAC |
(E)-dihydroxydiazene |
InChI |
InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3) |
Clave InChI |
NFMHSPWHNQRFNR-UHFFFAOYSA-N |
SMILES isomérico |
N(N=O)O |
SMILES |
N(=NO)O |
SMILES canónico |
N(N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)









